N-(1-Cyano-cyclohexyl)-3-fluoro-benzamide
Overview
Description
“N-(1-Cyano-cyclohexyl)-3-fluoro-benzamide” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), a cyano group (-CN), a fluoro group (-F), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclohexyl ring, followed by the introduction of the cyano, fluoro, and amide groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl ring could adopt a chair or boat conformation, and the spatial arrangement of the other groups would depend on their attachment to this ring .Chemical Reactions Analysis
The cyano, fluoro, and amide groups in this compound are all reactive and could participate in various chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could react with a Grignard reagent to form a ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it soluble in polar solvents, while the nonpolar cyclohexyl ring could make it soluble in nonpolar solvents .Scientific Research Applications
Cyanoacetylation of Amines
“N-(1-cyanocyclohexyl)-3-fluorobenzamide” can be used in the cyanoacetylation of amines. This process involves the preparation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis of Biologically Active Compounds
The chemical reactivity and reactions of N-cyanoacetamides, such as “N-(1-cyanocyclohexyl)-3-fluorobenzamide”, can be used to obtain biologically active novel heterocyclic moieties . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Photoredox and Reissert-type Reaction
“N-(1-cyanocyclohexyl)-3-fluorobenzamide” can be used in a photoredox and Reissert-type reaction. This protocol involves the direct α-cyanation/N-acylation of THIQs using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature .
Synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline
This compound can be used in a one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction . A set of various N-acyl-1-cyano THIQs were obtained in moderate to good yields .
Preparation of Armstrong Cyclohexenyl Isocyanide
“N-(1-cyanocyclohexyl)-3-fluorobenzamide” can be used in the preparation of Armstrong cyclohexenyl isocyanide . This process involves the dehydration of N-(1-cyanocyclohexyl)formamide with phosphorus oxychloride .
Synthesis of Cyanoacetanilides
“N-(1-cyanocyclohexyl)-3-fluorobenzamide” can be used in the synthesis of cyanoacetanilides. This process involves the fusion of aromatic amines with an excess amount of ethyl cyanoacetate .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRFDMQJKTUTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587551 | |
Record name | N-(1-Cyanocyclohexyl)-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-3-fluorobenzamide | |
CAS RN |
912770-84-4 | |
Record name | N-(1-Cyanocyclohexyl)-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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